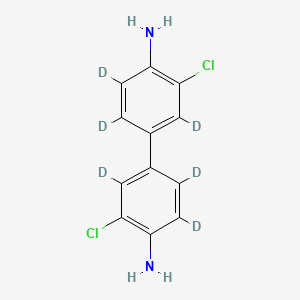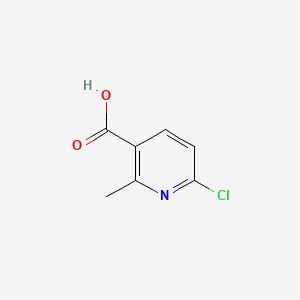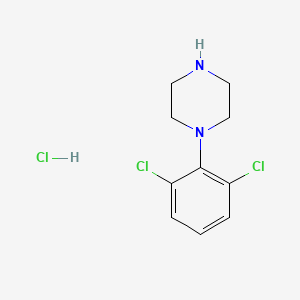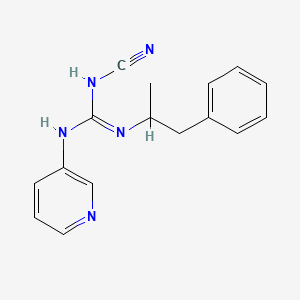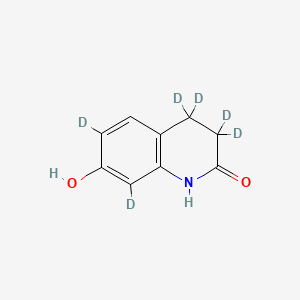![molecular formula C21H18O3 B592692 5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol CAS No. 1610531-11-7](/img/structure/B592692.png)
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, an ethenyl linkage, and a phenylmethyl group attached to a benzenediol core. Its molecular formula is C21H18O3, and it is often used in biochemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol typically involves several steps, starting with the preparation of the benzenediol core. This can be achieved through various organic reactions, including Friedel-Crafts alkylation and subsequent hydroxylation. The hydroxyphenyl and phenylmethyl groups are then introduced through specific substitution reactions, often using reagents like phenylmagnesium bromide and hydroxybenzaldehyde under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation and high-pressure reactions. These methods ensure higher yields and purity, making the compound suitable for extensive research and application .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethenyl linkage to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the hydroxyphenyl and phenylmethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Phenylmagnesium bromide, hydroxybenzaldehyde.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, ethylated benzenediols, and substituted phenylmethyl derivatives .
Wissenschaftliche Forschungsanwendungen
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resveratrol: A well-known compound with a similar structure, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another compound with a similar phenolic structure, widely studied for its health benefits.
Curcumin: A compound with a similar hydroxyphenyl group, known for its therapeutic potential.
Uniqueness
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with various molecular targets, making it a valuable compound in research .
Eigenschaften
CAS-Nummer |
1610531-11-7 |
|---|---|
Molekularformel |
C21H18O3 |
Molekulargewicht |
318.372 |
IUPAC-Name |
2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H18O3/c22-18-10-8-15(9-11-18)6-7-17-13-20(23)19(21(24)14-17)12-16-4-2-1-3-5-16/h1-11,13-14,22-24H,12H2/b7-6+ |
InChI-Schlüssel |
YJDRBUZHHWCCKI-VOTSOKGWSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2O)C=CC3=CC=C(C=C3)O)O |
Synonyme |
(E)-2-Benzyl-5-(4-hydroxystyryl)benzene-1,3-diol; Resveratrol Impurity B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


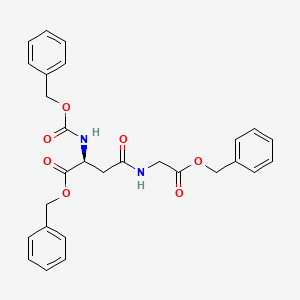
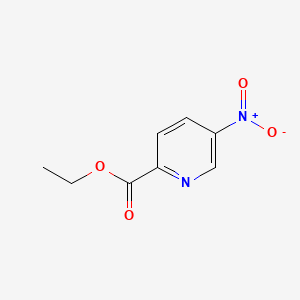
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)
![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)
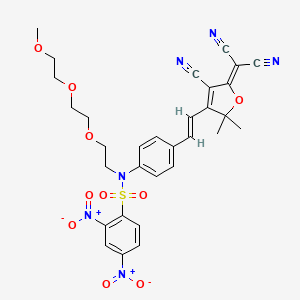

![6-Hydroxy-5,8-dimethyl-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B592622.png)
